Ceclazepide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

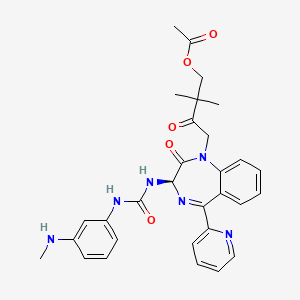

西克拉泽肽是一种小分子化合物,化学式为C30H32N6O5 。 它对各种非典型分枝杆菌(如脓肿分枝杆菌)菌株表现出良好的活性,脓肿分枝杆菌是一种对标准治疗具有耐药性的非典型分枝杆菌,对公共卫生构成重大威胁 .

准备方法

西克拉泽肽的合成路线和反应条件涉及多个步骤。该化合物通过一系列化学反应合成,包括形成苯并二氮杂卓环和连接各种官能团。

化学反应分析

科学研究应用

西克拉泽肽有几种科学研究应用,包括:

化学: 它被用作苯并二氮杂卓衍生物及其化学性质研究中的模型化合物。

生物学: 西克拉泽肽已被研究用于其抑制脓肿分枝杆菌在巨噬细胞中生长的能力,而不会造成伤害,使其成为进一步开发为临床药物的潜在候选药物

作用机制

西克拉泽肽的确切作用机制仍在研究中。 据信该化合物通过释放一氧化氮来发挥其抗菌作用,一氧化氮可以破坏细菌生物膜并抑制细菌生长 . 西克拉泽肽的作用中涉及的分子靶点和途径尚未完全了解,但正在进行的研究旨在阐明这些机制 .

相似化合物的比较

西克拉泽肽可以与其他苯并二氮杂卓衍生物和抗菌剂进行比较。类似化合物包括:

地西泮: 一种众所周知的苯并二氮杂卓类药物,主要用于其抗焦虑和镇静作用。

氯氮卓: 另一种具有抗焦虑特性的苯并二氮杂卓类药物。

硝基安定: 一种用于其催眠作用的苯并二氮杂卓类药物。西克拉泽肽对脓肿分枝杆菌具有很强的活性,这使其区别于其他主要用于其对中枢神经系统作用的苯并二氮杂卓类药物

生物活性

Ceclazepide, also known as TR2-A, is a novel compound classified as a prodrug and a potent, highly selective antagonist of the gastrin/CCK2 receptor. This compound has garnered attention for its potential therapeutic applications in treating acid-related disorders and certain cancers. Recent studies have highlighted its biological activity, particularly in inhibiting gastric acid secretion and modulating gastrin levels.

This compound functions by blocking the gastrin receptors, which play a critical role in gastric acid secretion. By inhibiting these receptors, this compound effectively reduces acid production in the stomach, making it a potential treatment for conditions such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome.

Comparative Potency and Selectivity

In preclinical studies, this compound has shown comparable potency to netazepide, another gastrin receptor antagonist. However, this compound is noted for its superior selectivity and solubility, which enhances its formulation and bioavailability. The following table summarizes the comparative characteristics of this compound and netazepide:

| Characteristic | This compound | Netazepide |

|---|---|---|

| Potency | Similar | High |

| Selectivity | More selective | Moderate |

| Solubility | High | Moderate |

| Bioavailability | Enhanced | Standard |

In Vitro and In Vivo Studies

Research has demonstrated that this compound effectively inhibits pentagastrin-induced gastric acid secretion in both in vitro and in vivo models. Notably, it has been observed to cause a dose-dependent reduction in acid secretion similar to that seen with established treatments like proton pump inhibitors (PPIs) but with the added benefit of blocking the gastrin-induced hypergastrinemia often associated with PPI use.

Case Study: Gastric Acid Secretion

A study involving healthy subjects showed that both this compound and netazepide caused similar reductions in gastric acid production when administered. This was evidenced by a significant increase in 24-hour gastric pH levels post-treatment.

Clinical Implications

This compound's ability to block gastric acid production positions it as a promising candidate for various clinical applications:

- Acid Reflux : Can be used alone or in combination with PPIs to manage symptoms effectively.

- Barrett’s Esophagus : Potentially beneficial due to its action against gastrin-driven proliferation.

- Helicobacter pylori Infection : May enhance antibiotic efficacy by reducing inflammation.

- Cancer Treatments : Preliminary data suggest potential applications in pancreatic cancer therapy due to its ability to inhibit tumor growth linked to gastrin signaling.

Efficacy Against Mycobacterium abscessus

Recent studies have identified this compound as an effective inhibitor of Mycobacterium abscessus, a pathogenic bacterium resistant to many conventional antibiotics. The compound demonstrated significant suppression of bacterial growth across various strains, indicating its potential as an alternative treatment option for resistant infections .

Safety Profile

Chronic toxicology studies on this compound have reported a clean safety profile, suggesting it may be well-tolerated in long-term use. This aspect is crucial for drugs intended for chronic conditions like GERD or persistent dyspepsia.

属性

CAS 编号 |

1801749-44-9 |

|---|---|

分子式 |

C30H32N6O5 |

分子量 |

556.6 g/mol |

IUPAC 名称 |

[2,2-dimethyl-4-[(3R)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate |

InChI |

InChI=1S/C30H32N6O5/c1-19(37)41-18-30(2,3)25(38)17-36-24-14-6-5-12-22(24)26(23-13-7-8-15-32-23)34-27(28(36)39)35-29(40)33-21-11-9-10-20(16-21)31-4/h5-16,27,31H,17-18H2,1-4H3,(H2,33,35,40)/t27-/m0/s1 |

InChI 键 |

GPEYTRIZYSZRRK-MHZLTWQESA-N |

SMILES |

CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |

手性 SMILES |

CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |

规范 SMILES |

CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Ceclazepide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。